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Compound of Interest

Compound Name: 3-(Cbz-aminomethyl)phenol

Cat. No.: B1355417 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3-(Cbz-
aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cbz-aminomethyl)phenol, also known by its IUPAC name benzyl (3-

hydroxyphenyl)methylcarbamate, is a bifunctional organic compound of significant interest in

medicinal chemistry and organic synthesis.[1] Its structure incorporates a phenol group, a

carbamate-protected primary amine, and an aromatic ring, making it a versatile building block

for the synthesis of more complex molecules, including pharmaceutical intermediates and

bioactive compounds.[1][2] The carboxybenzyl (Cbz) protecting group masks the nucleophilic

and basic nature of the amine, allowing for selective chemical transformations on other parts of

the molecule.[1] This strategic protection is fundamental to its utility in multi-step syntheses.[1]

A thorough understanding of its physicochemical properties is paramount for its effective

application in research and development, influencing aspects such as reaction conditions,

formulation, bioavailability, and purification strategies.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-(Cbz-aminomethyl)phenol. Due to the limited availability of experimentally

determined data in public literature, this document also furnishes detailed, generalized

experimental protocols for the determination of these key parameters.
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Core Physicochemical Properties
The known and estimated physicochemical properties of 3-(Cbz-aminomethyl)phenol are

summarized below. It is important to note that where experimental data for the target

compound is unavailable, values for the closely related precursor, 3-(aminomethyl)phenol, are

provided for context and are clearly indicated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source / Note

IUPAC Name

benzyl (3-

hydroxyphenyl)methylcarbama

te

-

Synonyms 3-(Cbz-aminomethyl)phenol [1]

CAS Number 75383-61-8 [1][3][4]

Molecular Formula C₁₅H₁₅NO₃ [3]

Molecular Weight 257.28 g/mol [1][2][4]

Appearance
White to light yellow crystalline

powder
[5]

Melting Point

Data not available. For

reference, the precursor 3-

(aminomethyl)phenol has a

reported melting point of 167-

171 °C.

[6]

Boiling Point

Data not available; likely to

decompose at atmospheric

pressure.

[6]

Solubility

DMSO: 2 mg/mL (with

sonication and warming to

60°C).[7] Aqueous: Solubility is

expected to be highly pH-

dependent due to the

amphoteric nature of the

unprotected precursor.[7]

Organic Solvents: Expected to

be soluble in polar organic

solvents like ethanol and

methanol.[7]

pKa (Phenolic -OH) Data not available. For

reference, the pKa of the

phenolic -OH in 3-aminophenol
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is ~9.82.[6] The electronic

effect of the Cbz-aminomethyl

group will influence this value.

pKa (Carbamate N-H)

Data not available.

Carbamates are generally very

weak acids. The pKa of the

ammonium group in the

precursor 3-

(aminomethyl)phenol is ~9.5.

[5]

LogP (Octanol-Water Partition

Coefficient)

Data not available. The

presence of both polar groups

and a nonpolar aromatic

backbone suggests a

moderate value.

Experimental Protocols
The following sections provide detailed, generalized methodologies for the experimental

determination of the key physicochemical properties of 3-(Cbz-aminomethyl)phenol.

Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically

exhibit a sharp melting range of 0.5-1.0°C.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

Sample Preparation: A small amount of the dry, crystalline 3-(Cbz-aminomethyl)phenol is
finely powdered.[8] The powder is packed into a thin-walled capillary tube, sealed at one

end, to a height of 1-2 mm.[9][10]

Apparatus Setup:

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level

with the thermometer bulb.[8] This assembly is immersed in a high-boiling point oil (e.g.,
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mineral oil) within the Thiele tube.[8]

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the

apparatus.

Heating: The apparatus is heated gently, with the rate of temperature increase slowed to

approximately 1-2°C per minute as the expected melting point is approached.[8] Constant

stirring of the oil bath in the Thiele tube method ensures uniform temperature distribution.[9]

Observation and Recording: The temperature at which the first drop of liquid appears (onset

of melting) and the temperature at which the entire solid phase has liquefied (completion of

melting) are recorded.[11] This range constitutes the melting point.

Purity Assessment: A broad melting range (greater than 2°C) may indicate the presence of

impurities.

Determination of Aqueous Solubility
The solubility of a compound is a critical factor in drug development, affecting absorption and

bioavailability. The shake-flask method is considered the "gold standard" for determining

equilibrium solubility.[7]

Methodology: Shake-Flask Method

Preparation of Saturated Solution: An excess amount of solid 3-(Cbz-aminomethyl)phenol
is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline

at various pH values) in a sealed vial or flask.

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C or

37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between

the dissolved and undissolved solute.[7]

Phase Separation: After equilibration, the suspension is allowed to stand, or it is

centrifuged/filtered to separate the undissolved solid from the saturated solution. Care must

be taken to avoid temperature changes during this step.

Quantification: The concentration of 3-(Cbz-aminomethyl)phenol in the clear, saturated

supernatant is determined using a suitable analytical method, such as High-Performance

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.vedantu.com/chemistry/determination-of-melting-point-of-an-organic-compound
https://www.vedantu.com/chemistry/determination-of-melting-point-of-an-organic-compound
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.pennwest.edu/_resources/docs/community/science-in-motion/determination-melting-point.pdf
https://www.benchchem.com/pdf/Navigating_the_Solubility_Landscape_of_3_Aminomethyl_phenol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/pdf/Navigating_the_Solubility_Landscape_of_3_Aminomethyl_phenol_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquid Chromatography (HPLC) with UV detection.

Data Reporting: The solubility is reported in units such as mg/mL or moles/L at the specified

temperature and pH.

Determination of pKa
The acid dissociation constant (pKa) quantifies the acidity of a compound. For 3-(Cbz-
aminomethyl)phenol, the pKa of the phenolic hydroxyl group is of primary interest.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of 3-(Cbz-aminomethyl)phenol is dissolved in a

suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to

ensure solubility.[12][13]

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH),

while the pH of the solution is continuously monitored using a calibrated pH meter.[12] The

temperature should be kept constant throughout the experiment.

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume

of titrant added. The pKa is the pH at which half of the acidic species (the phenolic hydroxyl

group) has been neutralized. This corresponds to the midpoint of the relevant buffer region

on the titration curve.

Alternative Methods: Spectrophotometric or NMR-based methods can also be employed,

which rely on monitoring changes in the UV-Vis absorbance or chemical shift, respectively,

as a function of pH.[12][14]

Determination of LogP
The n-octanol/water partition coefficient (P), usually expressed as its logarithm (logP), is a

measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's

absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically pH 7.4) are

pre-saturated with each other by vigorous mixing, followed by separation.[15]

Partitioning: A known amount of 3-(Cbz-aminomethyl)phenol is dissolved in one of the

phases (usually the one in which it is more soluble). This solution is then mixed with an equal

volume of the other pre-saturated phase.

Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (e.g.,

by shaking for several hours at a constant temperature).

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous layers.

Quantification: The concentration of 3-(Cbz-aminomethyl)phenol in each phase is

determined using a suitable analytical technique like HPLC-UV.[15]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase.[16] The logP is the base-10

logarithm of this value.[16]

Alternative Methods: Reverse-phase HPLC can be used as a rapid method to estimate logP

by correlating the compound's retention time with that of known standards.[17]

Visualizations
The following diagrams illustrate the logical workflow for characterizing a novel compound and

the significance of 3-(Cbz-aminomethyl)phenol as a versatile chemical intermediate.
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Figure 1: Experimental Workflow for Physicochemical Characterization
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Caption: Workflow for physicochemical characterization.

Caption: Role as a versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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